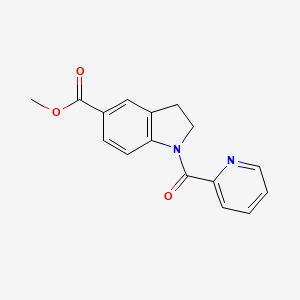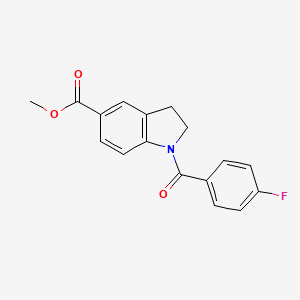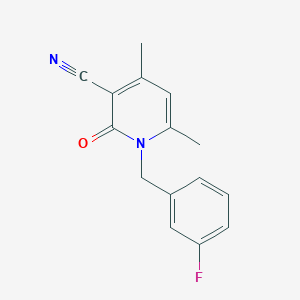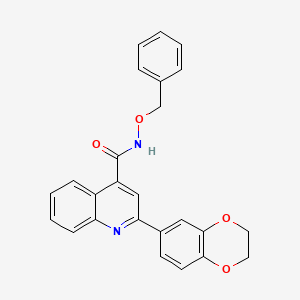
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as AG-1478, is a synthetic compound that acts as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various biological processes.
Mechanism of Action
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate acts as a selective inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain of EGFR and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to inhibit angiogenesis and wound healing.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its selectivity for EGFR tyrosine kinase. This allows for the investigation of the specific role of EGFR in various biological processes. However, one of the limitations of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its potential off-target effects. It is important to use appropriate controls and confirm the specificity of the compound in each experiment.
Future Directions
There are several future directions for the use of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate in scientific research. One direction is the investigation of the role of EGFR in the development and progression of various types of cancer. Another direction is the investigation of the role of EGFR in the regulation of the immune system. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective cancer therapies.
Synthesis Methods
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multi-step chemical reaction process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 2-pyridinecarboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with 2-aminoindole to form 2,3-dihydroindole-5-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with methyl chloroformate to form Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate.
Scientific Research Applications
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been extensively used in scientific research to investigate the role of EGFR in various biological processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been used to study the role of EGFR in wound healing, angiogenesis, and cell migration.
properties
IUPAC Name |
methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-5-6-14-11(10-12)7-9-18(14)15(19)13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXJMAJYXNJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)
methanone](/img/structure/B7539330.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)


